molecular formula C22H25ClN4O3S B250656 5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No. B250656
M. Wt: 461 g/mol
InChI Key: RNJRZHILFCEKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as thiosemicarbazones, which have been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme required for DNA synthesis, which may contribute to its anti-cancer activity. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the production of inflammatory mediators. Additionally, it has been shown to exhibit anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new therapeutics for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide. One direction is to further elucidate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as infectious diseases or neurodegenerative diseases. Additionally, future studies could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the reaction of 5-chloro-2-methoxybenzoyl isothiocyanate with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base. The resulting product is then purified through crystallization or column chromatography.

Scientific Research Applications

5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer activity through the induction of apoptosis and inhibition of tumor growth in various cancer cell lines. Additionally, it has been studied for its anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

properties

Molecular Formula

C22H25ClN4O3S

Molecular Weight

461 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H25ClN4O3S/c1-3-20(28)27-12-10-26(11-13-27)17-7-5-16(6-8-17)24-22(31)25-21(29)18-14-15(23)4-9-19(18)30-2/h4-9,14H,3,10-13H2,1-2H3,(H2,24,25,29,31)

InChI Key

RNJRZHILFCEKTC-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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